2-propyloxane-4-carboxylic Acid
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Overview
Description
2-Propyloxane-4-carboxylic Acid is an organic compound characterized by the presence of a carboxyl group attached to a propyloxane ring. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyloxane-4-carboxylic Acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of primary alcohols or aldehydes due to the scalability and efficiency of this method .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) to produce alcohols.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
2-Propyloxane-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier in nanotechnology.
Mechanism of Action
The mechanism of action of 2-Propyloxane-4-carboxylic Acid involves its interaction with various molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or its biological effects .
Comparison with Similar Compounds
Acetic Acid (Ethanoic Acid): A simple carboxylic acid with a similar functional group but a different structure.
Propionic Acid (Propanoic Acid): Another carboxylic acid with a similar carbon chain length but lacking the propyloxane ring.
Uniqueness: 2-Propyloxane-4-carboxylic Acid is unique due to its propyloxane ring structure, which imparts distinct chemical and physical properties compared to other carboxylic acids . This uniqueness makes it valuable in specific applications where its structural features are advantageous .
Properties
IUPAC Name |
2-propyloxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSIHSLNLYLNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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